Cas no 2138081-92-0 (3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one)

3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one structure
2138081-92-0 structure
Product name:3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
CAS No:2138081-92-0
MF:C10H18N2O2
MW:198.262122631073
CID:6349590
PubChem ID:165747866

3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
    • EN300-1146602
    • 2138081-92-0
    • Inchi: 1S/C10H18N2O2/c1-7(2)12-4-3-9(10(12)13)14-8-5-11-6-8/h7-9,11H,3-6H2,1-2H3
    • InChI Key: KOFNDJQIUPYMMR-UHFFFAOYSA-N
    • SMILES: O(C1CNC1)C1C(N(C(C)C)CC1)=O

Computed Properties

  • Exact Mass: 198.136827821g/mol
  • Monoisotopic Mass: 198.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.6Ų

3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146602-5g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1146602-10g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
10g
$4236.0 2023-10-25
Enamine
EN300-1146602-0.5g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
0.5g
$946.0 2023-10-25
Enamine
EN300-1146602-2.5g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
2.5g
$1931.0 2023-10-25
Enamine
EN300-1146602-1.0g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0
1g
$1343.0 2023-06-09
Enamine
EN300-1146602-10.0g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0
10g
$5774.0 2023-06-09
Enamine
EN300-1146602-5.0g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0
5g
$3894.0 2023-06-09
Enamine
EN300-1146602-0.25g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
0.25g
$906.0 2023-10-25
Enamine
EN300-1146602-1g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
1g
$986.0 2023-10-25
Enamine
EN300-1146602-0.05g
3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one
2138081-92-0 95%
0.05g
$827.0 2023-10-25

3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one Related Literature

Additional information on 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one

Research Brief on 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one (CAS: 2138081-92-0): Recent Advances and Applications

3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one (CAS: 2138081-92-0) is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential clinical implications.

The compound's structural motif, featuring an azetidine ring linked to a pyrrolidin-2-one scaffold, provides a versatile platform for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the synthesis of selective PI3K inhibitors, which are being investigated for their efficacy in oncology and inflammatory diseases. The study highlighted the compound's ability to enhance binding affinity and selectivity, attributed to its conformational rigidity and hydrogen-bonding capabilities.

In addition to its role in kinase inhibition, 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one has shown promise in modulating GPCRs, particularly those involved in neurological disorders. A recent preprint on bioRxiv reported its incorporation into a series of dopamine D3 receptor ligands, exhibiting improved metabolic stability and blood-brain barrier penetration compared to earlier analogs. These findings suggest its potential as a lead compound for the treatment of Parkinson's disease and schizophrenia.

From a synthetic chemistry perspective, advancements in the scalable production of this compound have been achieved through innovative catalytic methods. A 2024 paper in Organic Letters described a palladium-catalyzed C-N coupling strategy that significantly improved the yield and purity of 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one, addressing previous challenges related to racemization and byproduct formation. This methodological breakthrough is expected to facilitate its broader adoption in industrial drug development pipelines.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Researchers are actively investigating structural modifications to enhance solubility and reduce off-target effects, as highlighted in a recent review in Drug Discovery Today. Computational modeling and fragment-based drug design are being employed to predict and validate these modifications, accelerating the compound's transition from bench to bedside.

In conclusion, 3-(azetidin-3-yloxy)-1-(propan-2-yl)pyrrolidin-2-one represents a compelling case study in modern medicinal chemistry, bridging the gap between synthetic innovation and therapeutic potential. Its multifaceted applications across diverse target classes underscore its value as a privileged structure in drug discovery. Future research directions may focus on expanding its utility to emerging therapeutic areas, such as targeted protein degradation and allosteric modulation, further solidifying its position in the chemical biology landscape.

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